molecular formula C3H9O4P<br>C3H9O4P<br>(CH3O)3PO B042188 Trimethyl phosphate CAS No. 512-56-1

Trimethyl phosphate

Cat. No. B042188
M. Wt: 140.07 g/mol
InChI Key: WVLBCYQITXONBZ-UHFFFAOYSA-N
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Patent
US05242908

Procedure details

10 g (42 mmol) of diethyl 2-methylbenzylphosphonate were dissolved in 60 ml of trimethyl phosphate and the solution was introduced into a flask protected from light and moisture. 16 g (0.05 mol) of Br2 were added dropwise, while stirring. The mixture was stirred at 90° C. for 15 hours and, after cooling, was diluted with 100 ml of water and extracted three times with 100 ml of n-hexane each time. The organic phase wa dried, concentrated and distilled.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
16 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:16]=[CH:15][CH:14]=[CH:13][C:3]=1[CH2:4][P:5](=[O:12])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8].[Br:17]Br>P(OC)(OC)(OC)=O.O>[CH3:1][C:2]1[CH:16]=[C:15]([Br:17])[CH:14]=[CH:13][C:3]=1[CH2:4][P:5](=[O:12])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=C(CP(OCC)(OCC)=O)C=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
P(=O)(OC)(OC)OC
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the solution was introduced into a flask
STIRRING
Type
STIRRING
Details
The mixture was stirred at 90° C. for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 100 ml of n-hexane each time
CUSTOM
Type
CUSTOM
Details
The organic phase wa dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
Smiles
CC1=C(CP(OCC)(OCC)=O)C=CC(=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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